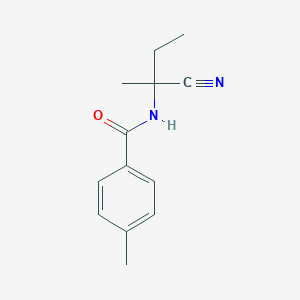
N-(2-cyanobutan-2-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanobutan-2-yl)-4-methylbenzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use in the treatment of chronic pain. It is a potent agonist of nicotinic acetylcholine receptors, which are involved in the transmission of pain signals in the nervous system.
Mécanisme D'action
N-(2-cyanobutan-2-yl)-4-methylbenzamide acts as a potent agonist of nicotinic acetylcholine receptors, which are involved in the transmission of pain signals in the nervous system. By activating these receptors, N-(2-cyanobutan-2-yl)-4-methylbenzamide can reduce the transmission of pain signals and provide pain relief. It has been shown to have a high affinity for the alpha4beta2 and alpha3beta4 nicotinic acetylcholine receptor subtypes.
Biochemical and Physiological Effects:
N-(2-cyanobutan-2-yl)-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. It can reduce the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. It can also activate the release of endogenous opioids, which can provide pain relief. In addition, it has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyanobutan-2-yl)-4-methylbenzamide has a number of advantages for use in lab experiments. It is highly potent and selective for nicotinic acetylcholine receptors, which allows for precise targeting of these receptors in the nervous system. It also has a lower risk of addiction and abuse compared to other pain medications, which makes it a safer option for use in lab experiments. However, there are some limitations to the use of N-(2-cyanobutan-2-yl)-4-methylbenzamide in lab experiments. It has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time. In addition, it can be difficult to administer N-(2-cyanobutan-2-yl)-4-methylbenzamide in a controlled manner, as it is highly potent and can cause adverse effects at high doses.
Orientations Futures
There are a number of future directions for research on N-(2-cyanobutan-2-yl)-4-methylbenzamide. One area of interest is the potential use of N-(2-cyanobutan-2-yl)-4-methylbenzamide in the treatment of chronic pain in humans. Clinical trials are currently underway to evaluate the safety and efficacy of N-(2-cyanobutan-2-yl)-4-methylbenzamide in humans. Another area of interest is the development of new compounds that are based on the structure of N-(2-cyanobutan-2-yl)-4-methylbenzamide, but have improved pharmacokinetic and pharmacodynamic properties. These compounds could potentially be used to treat a wider range of pain conditions and have fewer side effects. Finally, there is ongoing research on the mechanism of action of N-(2-cyanobutan-2-yl)-4-methylbenzamide and its effects on the nervous system. This research could lead to a better understanding of the underlying causes of chronic pain and the development of new treatments.
Méthodes De Synthèse
N-(2-cyanobutan-2-yl)-4-methylbenzamide is synthesized through a multistep process, which involves the reaction of 4-methylbenzoyl chloride with 2-cyanobutan-2-amine to form N-(2-cyanobutan-2-yl)-4-methylbenzamide. The compound is then purified using chromatography techniques to obtain a high-purity product.
Applications De Recherche Scientifique
N-(2-cyanobutan-2-yl)-4-methylbenzamide has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and visceral pain. In addition, it has been shown to have a lower risk of addiction and abuse compared to other pain medications, such as opioids.
Propriétés
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-4-13(3,9-14)15-12(16)11-7-5-10(2)6-8-11/h5-8H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIHUDOVDLTXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanobutan-2-yl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide](/img/structure/B7571709.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2,4,5-trimethoxyphenyl)methanone](/img/structure/B7571713.png)

![8-[(4-Methoxypiperidin-1-yl)methyl]quinoline](/img/structure/B7571726.png)
![1,3-Dimethyl-6-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]pyrimidine-2,4-dione](/img/structure/B7571731.png)

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571736.png)
![N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571739.png)
![2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7571744.png)
![5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571753.png)

![6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7571762.png)
![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)
![2-[2-(5,7-difluoro-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetamide](/img/structure/B7571776.png)